1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Key Structural Features and Their Implications
| Position | Substituent | Functional Role |
|---|---|---|
| 1 | 4-Hydroxy-3-methoxyphenyl | Enhances hydrogen bonding and π-π stacking interactions with biological targets |
| 2 | 3-(Morpholin-4-yl)propyl | Improves aqueous solubility and potential for CNS penetration |
| 7 | Methyl | Increases steric protection against metabolic oxidation |
The planar chromeno[2,3-c]pyrrole-3,9-dione core enables strong intercalation with DNA or RNA, as observed in related lamellarin alkaloids. Quantum mechanical calculations suggest that the conjugated π-system delocalizes electron density across the fused rings, potentially stabilizing charge-transfer complexes with biological macromolecules.
Historical Context of Chromeno-Pyrrole Hybrid Systems in Medicinal Chemistry
The exploration of chromeno-pyrrole hybrids dates to the isolation of lamellarin alkaloids from marine organisms in the 1990s. These natural products demonstrated potent cytotoxicity against multidrug-resistant cancer cell lines, with IC~50~ values in the nanomolar range. This discovery spurred synthetic efforts to develop simplified analogs, leading to the identification of chromeno[2,3-c]pyrrole-3,9-dione as a privileged scaffold for drug discovery.
Milestones in Chromeno-Pyrrole Research
- Early Natural Product Studies (1990s–2000s) : Structural elucidation of lamellarins revealed their ability to inhibit topoisomerase I and HIV-1 integrase, providing mechanistic insights into their anticancer and antiviral activities.
- First Synthetic Derivatives (2010s) : Wang et al. developed FeCl~3~-catalyzed three-component reactions to access pyrrolo[3,4-c]coumarins, demonstrating antimicrobial activity comparable to gentamicin against Gram-positive pathogens.
- Hybridization Strategies (2015–Present) : Incorporation of pharmacophoric elements from known drugs, such as the morpholine moiety from kinase inhibitors, led to improved target engagement and pharmacokinetic properties.
The compound under discussion represents a culmination of these historical developments, combining structural motifs from natural products (chromene core), synthetic antibiotics (pyrrole-dione system), and modern drug design principles (morpholine-containing side chain). Recent studies on analogous compounds show promising results, with 2-(4-fluorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibiting submicromolar inhibition of inflammatory cytokines in preclinical models.
Properties
Molecular Formula |
C26H28N2O6 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)-7-methyl-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H28N2O6/c1-16-4-7-20-18(14-16)24(30)22-23(17-5-6-19(29)21(15-17)32-2)28(26(31)25(22)34-20)9-3-8-27-10-12-33-13-11-27/h4-7,14-15,23,29H,3,8-13H2,1-2H3 |
InChI Key |
XGGXKYDSLAUWIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN4CCOCC4)C5=CC(=C(C=C5)O)OC |
Origin of Product |
United States |
Preparation Methods
4-Hydroxy-3-methoxybenzaldehyde Derivatives
The 4-hydroxy-3-methoxyphenyl moiety is typically derived from acetovanillone (1-(4-hydroxy-3-methoxyphenyl)ethanone), a commercially available precursor. Protection of the phenolic hydroxyl group via acetylation or silylation is often necessary to prevent unwanted side reactions during subsequent steps. For example, acetylation with acetic anhydride in tetrahydrofuran (THF) yields 4-acetyl-2-methoxyphenyl acetate, which serves as a stable intermediate.
Chromeno[2,3-c]pyrrole Core Construction
The chromenopyrrole skeleton is assembled through cyclization reactions. A multicomponent approach using 2-oxo-2H-chromene-3-carbaldehydes, amines, and isocyanides has been demonstrated for analogous structures.
Stepwise Synthesis Protocol
Step 1: Formation of the Chromenone Intermediate
React 4-hydroxy-3-methoxybenzaldehyde with methyl vinyl ketone in the presence of piperidine as a catalyst to form the chromenone backbone. This step proceeds via a Knoevenagel condensation, yielding 7-methyl-2H-chromen-2-one.
Reaction Conditions:
Step 2: Pyrrole Ring Construction
Introduce the pyrrole ring via a Paal-Knorr synthesis. React the chromenone with a γ-diketone (e.g., 2,5-hexanedione) and ammonium acetate under reflux.
Reaction Conditions:
Step 3: Functionalization with Morpholinopropyl Group
Alkylate the pyrrole nitrogen using 3-(morpholin-4-yl)propyl bromide.
Reaction Conditions:
Route 2: Multicomponent One-Pot Synthesis
Adapting a method from Lai et al., a three-component reaction can streamline the synthesis:
-
Components:
-
Mechanism:
Optimized Conditions:
-
Catalyst: p-Toluenesulfonic acid (0.05 equiv.)
-
Solvent: Toluene
-
Temperature: 90°C
-
Time: 16 hours
Critical Reaction Optimization
Solvent and Temperature Effects
Protecting Group Strategies
-
Acetylation: Protects the 4-hydroxyl group during alkylation, preventing quinone formation.
-
Deprotection: Achieved via hydrolysis with NaOH/MeOH (1:1) at 50°C for 2 hours.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
H NMR (400 MHz, CDCl): Key signals include δ 7.62 (d, chromenone aromatic H), 3.71 (m, morpholine OCH), and 1.25 (s, methyl group).
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Stepwise) | Route 2 (Multicomponent) |
|---|---|---|
| Total Steps | 4 | 2 |
| Overall Yield | 25–30% | 45–60% |
| Purification Complexity | High (multiple intermediates) | Moderate |
| Scalability | Suitable for gram-scale | Limited by cyclization |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
1-(4-hydroxy-3-methoxyphenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chromeno-pyrrole core can be reduced under specific conditions to yield different derivatives.
Substitution: The methoxy and morpholinyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potential biological activities.
Scientific Research Applications
1-(4-hydroxy-3-methoxyphenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: It can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-hydroxy-3-methoxyphenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition or activation of specific pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The target compound’s structural uniqueness lies in its substituents. Comparisons with analogues highlight critical differences:
*Estimated based on structural analysis.
- Hydroxy vs. Methoxy Groups : The target’s 4-hydroxy-3-methoxyphenyl group introduces additional polarity and hydrogen-bonding capacity compared to 4-methoxyphenyl analogues (e.g., compound). This may improve solubility and target interaction in biological systems .
- Morpholinylpropyl vs. Alkyl/Aminoethyl Chains: The morpholine moiety’s polarity and hydrogen-bonding capacity contrast with hydrophobic alkyl or basic aminoethyl groups in other derivatives (e.g., Vydzhak et al., 2008), likely enhancing aqueous solubility and pharmacokinetics .
Structural and Conformational Analysis
Crystallographic studies of related chromeno-pyrrole compounds (e.g., ) reveal that ring conformations (e.g., envelope or half-chair) influence molecular packing and stability. The morpholinylpropyl chain in the target compound may induce distinct conformational preferences compared to bulkier substituents, affecting solid-state interactions and solubility .
Biological Activity
1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. With the molecular formula C26H28N2O5 and a molecular weight of approximately 448.519 g/mol, this compound showcases a chromeno-pyrrole framework that is associated with various pharmacological effects.
Chemical Structure and Properties
The compound features a chromeno-pyrrole structure that contributes to its biological activity. The presence of the morpholine group enhances solubility, which may influence its pharmacokinetic properties. The structural attributes can be summarized as follows:
| Attribute | Description |
|---|---|
| Molecular Formula | C26H28N2O5 |
| Molecular Weight | 448.519 g/mol |
| Structural Features | Chromeno-pyrrole framework with morpholine group |
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects on various cancer cell lines. Its mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
- Antioxidant Properties : The compound has demonstrated significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Antibacterial Activity : The presence of the pyrrole moiety suggests potential antibacterial properties against both Gram-positive and Gram-negative bacteria.
Anticancer Studies
A study conducted on the cytotoxic effects of this compound revealed that it inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged between 10 to 20 µM, indicating significant potency compared to standard chemotherapeutic agents.
Antioxidant Activity Assessment
The antioxidant capacity was measured using the DPPH assay, where the compound exhibited an SC50 value of 40 µg/mL, compared to ascorbic acid with an SC50 value of 1.65 µg/mL. This suggests that while it has antioxidant potential, it may not be as potent as traditional antioxidants.
Anti-inflammatory Mechanisms
In vitro studies showed that treatment with the compound reduced pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This positions the compound as a potential therapeutic agent in managing inflammatory conditions.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared to structurally similar compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 2-[3-(Dimethylamino)propyl]-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | Fluorinated derivative | Potentially enhanced bioactivity due to fluorine |
| 1-(4-Methoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1H-chromeno[2,3-c]pyrrole | Similar chromene structure | Focused on different substituents affecting activity |
| 1-(3-Hydroxyphenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1H-chromeno[2,3-c]pyrrole | Hydroxyl substitution | May exhibit different solubility and bioactivity |
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
A one-pot multicomponent reaction is efficient for synthesizing dihydrochromeno-pyrrole-diones. Combine methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, aryl aldehydes, and primary amines under mild conditions (e.g., room temperature, ethanol solvent). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields >85% purity. Monitor reaction progress using TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) .
Q. How can the compound’s structure be rigorously characterized?
Use ¹H/¹³C NMR to identify functional groups:
- Aromatic protons at δ 6.8–7.5 ppm (hydroxyphenyl and chromene).
- Morpholine protons at δ 3.6–3.8 ppm (N-CH₂). X-ray diffraction confirms stereochemistry and crystal packing. For thermal stability, perform DSC/TGA (decomposition onset ~250°C) .
Q. What preliminary assays are suitable for evaluating biological activity?
Screen for kinase inhibition (e.g., EGFR, PI3K) using fluorescence-based assays (IC₅₀ determination). Test cytotoxicity via MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Use DMSO as a solvent (final concentration ≤0.1%) to avoid solvent interference .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalability using design of experiments (DOE)?
Apply a Box-Behnken design to evaluate three factors: temperature (20–40°C), catalyst loading (5–15 mol%), and solvent polarity (ethanol to DMF). Response variables include yield and purity. Statistical analysis (ANOVA) identifies optimal conditions: 30°C, 10 mol% catalyst, and ethanol/DMF (3:1), achieving 92% yield .
Q. How should contradictory biological activity data across assays be resolved?
Triangulate results using orthogonal methods:
- Validate kinase inhibition via SPR (surface plasmon resonance) to confirm binding affinity.
- Cross-check cytotoxicity with apoptosis markers (e.g., caspase-3 activation). Address solvent artifacts by repeating assays in PBS-buffered solutions .
Q. What computational strategies predict structure-activity relationships (SAR)?
Perform density functional theory (DFT) calculations to map electron density at the pyrrole-dione core (reactive site). Combine with molecular docking (AutoDock Vina) to simulate binding to target proteins (e.g., COX-2). Validate predictions by synthesizing derivatives with modified morpholinylpropyl chains .
Q. How does the compound’s stability vary under physiological conditions?
Conduct accelerated stability studies:
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h; analyze degradation via HPLC.
- Photostability : Expose to UV light (320–400 nm) for 48h; track degradation products. Results guide formulation strategies (e.g., lyophilization for pH-sensitive compounds) .
Q. What methodologies elucidate the role of substituents in solubility and bioavailability?
- LogP determination : Use shake-flask method (octanol/water partition coefficient).
- Permeability assay : Perform Caco-2 cell monolayer transport (apparent permeability, Papp). Substituents like the morpholinylpropyl group enhance aqueous solubility (LogP ~2.1) but may reduce membrane permeability .
Q. How can synthetic reproducibility issues be troubleshooted?
Common pitfalls include:
- Impure precursors : Purify aldehydes via recrystallization before use.
- Oxygen sensitivity : Conduct reactions under nitrogen atmosphere. Document batch-specific variations in ¹H NMR spectra (e.g., solvent residue peaks) .
Methodological Tables
Table 1: Key NMR Assignments
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (chromene) | 6.8–7.5 | Multiplet |
| Morpholine (N-CH₂) | 3.6–3.8 | Triplet |
| Methoxy (-OCH₃) | 3.7 | Singlet |
Table 2: DOE Optimization Results
| Factor | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Temperature (°C) | 20 | 40 | 30 |
| Catalyst Loading (%) | 5 | 15 | 10 |
| Solvent Polarity | Ethanol | DMF | Ethanol/DMF (3:1) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
